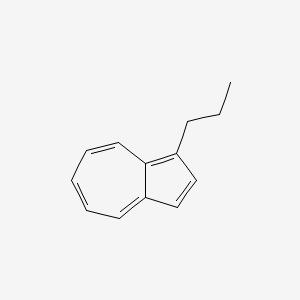

Azulene, 1-propyl-

Description

Contextualization of Azulene (B44059) as a Non-Benzenoid Aromatic Hydrocarbon

Azulene is a bicyclic aromatic hydrocarbon composed of a fused five-membered and seven-membered ring system. tcichemicals.comddugu.ac.in Unlike its colorless isomer, naphthalene, azulene exhibits a characteristic deep blue color, a direct consequence of its unusual electronic structure. tcichemicals.comwikipedia.org This structure gives rise to a significant dipole moment, which is uncharacteristic for a hydrocarbon. ddugu.ac.indu.ac.in The dipole moment arises from an intramolecular charge transfer, where the seven-membered ring carries a partial positive charge and the five-membered ring a partial negative charge. ddugu.ac.indu.ac.in This charge separation contributes to its aromaticity, as both the cyclopentadienyl (B1206354) anion and the tropylium (B1234903) cation are stable 6π-electron systems. du.ac.in This inherent polarity and non-alternant hydrocarbon nature distinguish azulene from benzenoid aromatics and are the foundation of its unique reactivity and photophysical properties. researchgate.netacs.org

Significance of Alkyl Substitution, particularly at the 1-Position, in Azulene Core Chemistry

The introduction of alkyl groups onto the azulene core, a process known as alkylation, significantly modifies its chemical and physical properties. Substitution at the 1- and 3-positions of the five-membered ring is particularly favored in electrophilic substitution reactions due to the higher electron density at these sites. ddugu.ac.indu.ac.in

The attachment of a propyl group at the 1-position to form 1-propylazulene influences the molecule's electronic properties, solubility, and steric environment. This substitution can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn alters its spectroscopic and electrochemical behavior. rhhz.net For instance, alkyl substitutions can cause red shifts in the fluorescence spectra of azulene derivatives. acs.org The presence of the propyl group can also enhance solubility in nonpolar organic solvents. solubilityofthings.com From a synthetic standpoint, the 1-position is a key site for functionalization, allowing for the construction of more complex azulene-based structures. mdpi.com

Overview of Current Academic Research Trajectories on Substituted Azulene Derivatives

Current research on substituted azulene derivatives, including those with alkyl chains like 1-propylazulene, is diverse and expanding. Scientists are exploring their potential in a variety of advanced applications, driven by the unique properties of the azulene core. researchgate.netresearchgate.net

One major area of investigation is in the field of organic electronics and materials science . The distinct electronic characteristics of azulenes make them promising candidates for components in organic field-effect transistors (OFETs), solar cells, and nonlinear optical (NLO) materials. researchgate.netrhhz.netrsc.org The ability to tune the electronic properties through substitution is a key advantage in designing materials with specific functions. sioc-journal.cn For example, the introduction of alkyl groups can influence the hole mobility in azulene-based semiconductors. rsc.org

Another significant research direction is in medicinal chemistry . Azulene and its derivatives have shown a range of biological activities, including anti-inflammatory and anticancer properties. mdpi.comiiarjournals.org Researchers are actively synthesizing and evaluating new substituted azulenes to develop novel therapeutic agents. researchgate.net The modification of the azulene scaffold with various functional groups, including alkyl chains, is a strategy to enhance potency and selectivity. iiarjournals.org

Furthermore, the stimuli-responsive nature of azulene derivatives is being harnessed for the development of molecular switches and sensors . researchgate.netbeilstein-journals.org The color of azulene compounds can change in response to external stimuli such as pH, which opens up possibilities for their use in sensing applications. sioc-journal.cn The synthesis of azulene-containing polymers is also an active area, with the goal of creating materials with tunable optical and electronic properties. beilstein-journals.org

Physicochemical Properties of 1-Propylazulene

| Property | Value |

| Molecular Formula | C13H14 |

| Molecular Weight | 170.25 g/mol |

| Appearance | Blue oil oup.com |

This data is compiled from available chemical literature.

Structure

2D Structure

3D Structure

Properties

CAS No. |

83593-38-8 |

|---|---|

Molecular Formula |

C13H14 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-propylazulene |

InChI |

InChI=1S/C13H14/c1-2-6-11-9-10-12-7-4-3-5-8-13(11)12/h3-5,7-10H,2,6H2,1H3 |

InChI Key |

HYJHGLNFNVGVBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C2C=CC=CC=C2C=C1 |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1 Propylazulene Electronic and Molecular Structure

Quantum Chemical Methodologies Applied to Substituted Azulenes

The computational study of substituted azulenes leverages a variety of methods, each with its own strengths in predicting specific molecular characteristics. These methodologies provide a powerful lens through which the electronic and molecular intricacies of compounds like 1-propylazulene can be understood.

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic and spectroscopic properties of azulene (B44059) derivatives. researchgate.netiiste.orgmdpi.com This method is adept at calculating a wide array of properties, including excitation energies, absorption wavelengths, and frontier molecular orbital energies (HOMO and LUMO). researchgate.net DFT calculations, often using functionals like B3LYP, have been successfully employed to analyze the impact of various substituents on the electronic structure of the azulene core. iiste.orgmdpi.com For instance, studies on azulene derivatives have shown that DFT can provide significant insights into their electronic properties and assign major spectral features by comparing calculated UV-Vis, infrared, and Raman data with experimental measurements. researchgate.net Furthermore, time-dependent DFT (TD-DFT) is frequently used to calculate excited-state properties and predict electronic absorption spectra. royalsocietypublishing.org These computational approaches have proven to be a pertinent way to identify key parameters for designing novel materials with specific electrochemical properties. mdpi.com

Semi-Empirical Methods (e.g., AM1/FF, ZINDO/S-CI, PM6) for Molecular Properties

Semi-empirical methods offer a computationally less intensive alternative to ab initio techniques, making them suitable for studying large molecules and complex systems. wikipedia.orgnih.gov Methods such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and PM6 are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations. wikipedia.orgnih.gov These methods have been used to investigate molecular properties like heats of formation and geometries. scielo.org.mx For instance, PM6 has been noted for its accuracy in predicting heats of formation for a variety of organic compounds. scielo.org.mx

The ZINDO/S-CI (Zerner's Intermediate Neglect of Differential Overlap/Singles Configuration Interaction) method is specifically parameterized to predict electronic spectra and has been used to calculate the electronic absorption spectra of azulene derivatives. researchgate.nethhu.de Theoretical calculations on metal complexes of azulene have utilized the ZINDO approximation to understand the interactions between the metal centers and the azulene ligand. hhu.de These semi-empirical approaches, while approximate, provide valuable qualitative insights and trends for molecular properties. researchgate.net

Ab Initio Methods (e.g., Hartree-Fock) in Structural Optimization

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. scribd.com While computationally demanding, they provide a fundamental understanding of molecular structure and properties. researchgate.net The HF method is often a starting point for more advanced calculations and is used for geometry optimization to find the minimum energy structure of molecules. scribd.com

For azulene and its derivatives, ab initio calculations have been employed to study their structure and stability. hokudai.ac.jpsns.it Although often supplemented by methods that include electron correlation, HF calculations are crucial for obtaining optimized geometries, which are then used for subsequent property calculations like vibrational frequencies and thermochemical quantities. scribd.com The primary limitation of many ab initio calculations is the truncation of the one-electron basis set, and models have been developed to correct for these truncation errors. researchgate.net

Electronic Structure Analysis and Its Implications

The electronic structure of 1-propylazulene, particularly the arrangement and energies of its frontier molecular orbitals, dictates its reactivity and optical properties. Analysis of these features provides a deep understanding of the molecule's behavior.

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Energy Gaps

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in understanding the electronic behavior of a molecule. schrodinger.comossila.com This HOMO-LUMO gap is essentially the lowest energy required for an electronic excitation. schrodinger.com In azulene and its derivatives, this gap is responsible for its characteristic color and electronic transitions. royalsocietypublishing.org

DFT calculations are a primary tool for determining HOMO-LUMO energies and the corresponding energy gap. researchgate.net Studies have shown that introducing substituents onto the azulene ring can significantly alter the HOMO and LUMO energy levels, thereby tuning the energy gap. royalsocietypublishing.org For example, electron-donating or electron-withdrawing groups can modify the electronic properties and lead to shifts in the absorption spectra. royalsocietypublishing.org A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths. youtube.com

Below is a table with representative calculated HOMO-LUMO gap data for azulene and a related substituted azulene, illustrating the effect of substitution.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| Azulene | - | - | 3.324 | DFT/B3LYP/6-31G(d,p) iiste.org |

| 1-Aza-azulene | - | - | - | - |

Note: Specific HOMO-LUMO gap data for 1-propylazulene was not available in the searched literature. The table provides data for the parent azulene molecule to illustrate typical values obtained through DFT calculations.

Analysis of Charge Distribution and Dipole Moments in 1-Propylazulene Systems

The non-uniform distribution of electron density in the azulene core, a non-alternant hydrocarbon, gives rise to a significant dipole moment. scribd.com The dipole moment is a measure of the net molecular polarity, resulting from the separation of positive and negative charge centers. libretexts.orgpamoc.it In azulene, the five-membered ring is electron-rich (partially negative), and the seven-membered ring is electron-deficient (partially positive), leading to a ground-state dipole moment.

The table below presents calculated dipole moment data for azulene to provide a benchmark for understanding the polarity of such systems.

| Compound | Dipole Moment (Debye) | Method |

| Azulene | - | - |

| 1-Aza-azulene | - | - |

Note: Specific calculated dipole moment data for 1-propylazulene was not available in the searched literature. The table for azulene is provided for context.

Aromaticity and the Nonalternant Hydrocarbon Character of Azulene Derivatives

Azulene, the parent compound of 1-propylazulene, is a non-benzenoid aromatic hydrocarbon, meaning it possesses aromatic characteristics without containing a benzene (B151609) ring. vedantu.com It is composed of a five-membered and a seven-membered ring fused together, creating a unique electronic structure. beilstein-journals.orgaskfilo.com Unlike its isomer naphthalene, which is a benzenoid hydrocarbon, azulene is classified as a nonalternant hydrocarbon. beilstein-journals.orgresearchgate.net This classification arises because the carbon atoms in its structure cannot be divided into two sets where each atom of one set is only bonded to atoms of the other set. This structural feature is responsible for many of azulene's distinctive properties. researchgate.netresearchgate.net

The aromaticity of azulene and its derivatives, including 1-propylazulene, is explained by Hückel's rule. askfilo.commasterorganicchemistry.com This rule states that a planar, cyclic, conjugated molecule is aromatic if it has (4n+2) π-electrons, where 'n' is a non-negative integer. Azulene possesses 10 π-electrons (n=2), fulfilling this requirement for aromaticity. vedantu.comaskfilo.com This aromatic character is further supported by its tendency to undergo electrophilic substitution reactions, similar to benzene. askfilo.com

A key feature of the nonalternant character of azulene is its significant dipole moment, which is approximately 1.08 D for the parent molecule. wikipedia.org This is in stark contrast to its isomer naphthalene, which has a dipole moment of zero. wikipedia.org The polarity of azulene can be understood by considering it as a fusion of a 6π-electron cyclopentadienyl (B1206354) anion and a 6π-electron tropylium (B1234903) cation. beilstein-journals.orgwikipedia.org In this model, an electron is transferred from the seven-membered ring to the five-membered ring, resulting in both rings achieving aromatic stability. wikipedia.org This charge separation, with the five-membered ring being electron-rich (nucleophilic) and the seven-membered ring being electron-poor (electrophilic), is a direct consequence of its nonalternant hydrocarbon nature. wikipedia.orgnii.ac.jp The presence of an alkyl group like the propyl group at the 1-position is expected to influence the electron distribution but not fundamentally alter the inherent aromaticity and nonalternant character of the azulene core.

The stability gained from aromaticity in azulene is estimated to be about half that of naphthalene. wikipedia.org Theoretical studies, such as those employing Nucleus-Independent Chemical Shift (NICS) calculations, are used to quantify the aromaticity of different rings and positions within the azulene framework. chem-soc.siresearchgate.net These calculations help in understanding how substituents like the propyl group can modulate the local aromaticity within the molecule.

Electronic Transitions and Optical Energy Gaps in Relation to Substitution

The unique electronic structure of azulene, a direct result of its nonalternant hydrocarbon nature, gives rise to distinct optical properties. Unlike many aromatic hydrocarbons, azulene has a small energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netrhhz.net This small HOMO-LUMO gap is responsible for the characteristic blue color of azulene, as it leads to weak absorption of light in the visible region corresponding to the S₀→S₁ electronic transition. rhhz.net A stronger absorption is typically observed for the S₀→S₂ transition. rhhz.net

The substitution on the azulene ring, such as with a propyl group at the 1-position, significantly influences its electronic transitions and optical energy gaps. The position and nature of the substituent can tune the absorption and emission properties of the molecule. rsc.orgacs.org

Effect of Substituent Position: The position of substitution on either the five-membered or seven-membered ring alters the probabilities of the different electronic transitions. rsc.org

Effect of Substituent Nature:

Electron-donating groups: Alkyl groups, like the propyl group, are generally considered electron-donating. The introduction of electron-donating groups can lead to a bathochromic (red) shift in the absorption spectra. lew.roresearchgate.netacs.org For instance, methyl substitution has been shown to cause a bathochromic effect of around 10 nm. researchgate.net This is due to the destabilization of the HOMO and stabilization of the LUMO, effectively reducing the energy gap. mdpi.com

Electron-withdrawing groups: Conversely, electron-withdrawing groups often cause a hypsochromic (blue) shift. lew.ro

Computational methods, such as ZINDO CI calculations, are employed to model the UV-Vis spectra of substituted azulenes and predict the shifts in absorption bands. acs.org These calculations help in understanding the trends in absorption shifts based on the substituent's electronic effects and its position on the azulene core. acs.org The table below summarizes the effect of different types of substituents on the absorption spectra of azulene derivatives.

| Substituent Type | General Effect on Absorption Spectrum | Reference |

| Electron-donating (e.g., alkyl, methoxy) | Bathochromic (red) shift | lew.roresearchgate.netacs.org |

| Electron-withdrawing (e.g., nitro, carboxyl) | Hypsochromic (blue) shift | lew.ro |

| Halogens | Smaller effect, can be halogen-dependent | researchgate.netacs.org |

The introduction of a propyl group at the 1-position of azulene is expected to cause a red shift in its absorption spectrum due to its electron-donating nature. This modification of the electronic and optical properties is a key area of research for developing novel azulene-based materials for optoelectronic applications. rhhz.net

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry has become an indispensable tool for elucidating the mechanisms of chemical reactions involving azulene and its derivatives. Theoretical studies provide detailed insights into reaction pathways, transition states, and the factors governing selectivity, which can be challenging to determine experimentally.

Computational methods, particularly density functional theory (DFT), are extensively used to map the potential energy surfaces (PES) of reactions involving azulenes. acs.orgnih.gov By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the most favorable reaction pathways.

For instance, in the thermal rearrangement of azulene to its more stable isomer, naphthalene, computational studies have been crucial in evaluating various proposed mechanisms. acs.orgnih.govnih.gov These studies involve locating the transition state structures and calculating their corresponding activation energies. Mechanisms with high activation barriers can be ruled out as being less competitive under specific reaction conditions. acs.org For example, intramolecular mechanisms for the azulene-to-naphthalene rearrangement were found to have very high activation energies, suggesting they are only significant at very high temperatures. acs.org

The exploration of the PES for the gas-phase formation of azulene from the reaction of the methylidyne radical (CH) with indene (B144670) (C₉H₈) revealed barrierless reaction pathways leading to the formation of azulene and naphthalene. acs.orgnih.gov These simulations provide a fundamental understanding of how these non-benzenoid aromatics can form in low-temperature environments like those in interstellar space.

A key aspect of azulene chemistry is its regioselectivity in reactions like electrophilic aromatic substitution. chem-soc.siresearchgate.net Due to the non-uniform electron distribution in the azulene core, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor, different positions exhibit varying reactivity. nii.ac.jpnih.gov

Computational studies have successfully predicted the regioselectivity of these reactions. By calculating the relative stabilities of the intermediates and the activation energies for substitution at different positions, the most likely site of reaction can be determined. chem-soc.siresearchgate.net Theoretical calculations have shown that for electrophilic aromatic substitutions, position 1 is the most reactive site under kinetic control, while substitution at position 2 leads to the thermodynamically more stable product. chem-soc.siresearchgate.net

Similarly, in cycloaddition reactions, DFT calculations have been used to explain the observed regioselectivity. mdpi.com For stereoselective reactions, such as the ring-opening of aziridines with azulene, computational studies support a concerted Sₙ2-type mechanism, which accounts for the observed stereochemical outcome. researchgate.net

The following table summarizes the predicted regioselectivity for electrophilic substitution on the azulene ring:

| Position | Kinetic Product | Thermodynamic Product | Reference |

| 1 | Major | Minor | chem-soc.siresearchgate.net |

| 2 | Minor | Major | chem-soc.siresearchgate.net |

| 4 | Minor | Minor | chem-soc.si |

| 5 | Minor | Minor | chem-soc.si |

| 6 | Minor | Minor | chem-soc.si |

These computational predictions are invaluable for designing synthetic routes to specifically substituted azulene derivatives like 1-propylazulene.

Transition State Analysis and Exploration of Potential Energy Surfaces

Molecular Dynamics Simulations and Intermolecular Interactions of Alkylazulenes

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior and intermolecular interactions of molecules like alkylazulenes. These simulations model the movement of atoms and molecules over time, offering insights into bulk properties and interactions in condensed phases.

In the context of material science, understanding intermolecular interactions is crucial. For example, the π-π stacking of azulene moieties is a key interaction that can be influenced by the size and position of alkyl substituents. beilstein-journals.org These stacking interactions are important for charge transport in organic electronic devices. MD simulations can help visualize and quantify these interactions, aiding in the design of azulene-based materials with desired electronic properties.

Furthermore, MD simulations have been instrumental in understanding reaction dynamics. In the gas-phase formation of azulene, MD simulations complemented static electronic structure calculations by revealing that azulene is a major product under low-temperature conditions. nih.gov

Prediction of Molecular Hyperpolarizabilities and Non-Linear Optical Properties for Substituted Azulenes

Substituted azulenes are promising candidates for non-linear optical (NLO) materials, which have applications in technologies like telecommunications and information processing. rhhz.net The efficiency of a second-order NLO material is related to its molecular hyperpolarizability (β), a measure of how the dipole moment of a molecule changes in the presence of an electric field.

The inherent dipolar nature of the azulene core makes it an excellent building block for NLO materials. rhhz.net The general strategy for designing molecules with a large NLO response is to create a "push-pull" system, where an electron-donating group (the "push") is connected to an electron-accepting group (the "pull") through a π-conjugated system. rhhz.net

Computational chemistry plays a vital role in predicting the molecular hyperpolarizabilities of substituted azulenes. acs.org Theoretical calculations can be used to screen potential candidate molecules before undertaking their synthesis. These calculations have shown that:

Substitution enhances NLO properties: Alkyl substitution on the azulene moiety has been experimentally and theoretically shown to lead to higher NLO coefficients. rhhz.net

Push-pull systems are effective: The presence of electron-donating substituents on the seven-membered ring and electron-withdrawing substituents on the five-membered ring can generate a significant push-pull effect, leading to a large NLO response. acs.org

Heteroatom doping can tune NLO properties: Replacing carbon atoms with other atoms like nitrogen can further polarize the system and enhance the second-order NLO properties. rsc.org

The table below shows a qualitative comparison of factors influencing the NLO properties of substituted azulenes.

| Molecular Feature | Effect on NLO Properties | Reference |

| Alkyl Substitution | Enhancement | rhhz.net |

| Increased Conjugation Length | Enhancement | rhhz.net |

| Stronger Acceptor Group | Enhancement | rhhz.net |

| Push-Pull System | Significant Enhancement | acs.org |

| Heteroatom Doping | Can Enhance | rsc.org |

For 1-propylazulene, the propyl group acts as a weak electron-donating group. While it can contribute to enhancing the NLO properties compared to unsubstituted azulene, the effect would be more pronounced in a system where it is part of a larger push-pull architecture. Theoretical predictions of hyperpolarizabilities are crucial for guiding the design of new, highly efficient azulene-based NLO materials.

Advanced Spectroscopic Characterization of 1 Propylazulene and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of molecules. By analyzing the absorption or scattering of radiation, it is possible to identify functional groups and determine the molecular "fingerprint."

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a fundamental technique for identifying the structural components of a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹), corresponding to the vibrational frequencies of different chemical bonds.

For azulene (B44059) and its derivatives, IR spectroscopy provides valuable information about the aromatic C-H and C=C bond vibrations. In a study of azulene-sulfur composites, the aromatic C-H stretching vibration was observed around 3070 cm⁻¹, while the aromatic C=C bond stretching vibrations were found in the 1450-1600 cm⁻¹ region. researchgate.net The introduction of substituents, such as a propyl group, can cause shifts in these characteristic bands. For instance, in protonated azulene, the vibrational properties are altered upon protonation. aip.org Theoretical calculations, often performed using methods like density functional theory (DFT), can aid in the assignment of these vibrational modes. sns.itnih.gov

Table 1: Characteristic IR Absorption Frequencies for Azulene Derivatives

| Functional Group | Typical Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretch |

| Alkyl C-H | 3000-2850 | Stretch |

| Aromatic C=C | 1600-1450 | Stretch |

| C-S | ~798 | Stretch |

This table provides typical ranges and specific values observed in azulene derivatives. Actual positions can vary based on the specific molecule and its environment. Data sourced from multiple studies. libretexts.orgresearchgate.net

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. libretexts.orgtanta.edu.eg When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction are scattered inelastically, resulting in a change in energy that corresponds to the molecule's vibrational modes (Raman scattering). upenn.edueuropeanpharmaceuticalreview.com This provides a unique spectral fingerprint of the molecule. contractpharma.com

For azulene derivatives, Raman spectroscopy is particularly useful for identifying symmetric vibrations that may be weak or absent in IR spectra. libretexts.org In an analysis of an azulene-sulfur polymer, Raman bands at 446 and 1020 cm⁻¹ were attributed to the S-S bond, while a band at 798 cm⁻¹ corresponded to C-S stretching. researchgate.net The G band, indicative of a graphite-like structure, was observed at 1563 cm⁻¹, and the D band, corresponding to a disordered structure, appeared at 1387 cm⁻¹. researchgate.net The characterization of dihydroazulene (B1262493) and vinylheptafulvene derivatives has also been performed using Raman spectroscopy, focusing on the CN-stretching region. researchgate.net

Table 2: Key Raman Shifts for Azulene-Sulfur Derivatives

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| 1563 | G band (graphite-like) |

| 1387 | D band (disordered) |

| 1020 | S-S bond |

| 798 | C-S stretching |

Data from a study on azulene-sulfur composites. researchgate.net

Advanced Raman Techniques, including Surface-Enhanced Raman Spectroscopy (SERS)

To overcome the inherently weak signal of Raman scattering, advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be employed. europeanpharmaceuticalreview.com SERS dramatically amplifies the Raman signal by adsorbing the analyte onto a nanostructured metal surface, typically gold or silver. mdpi.comacs.org This enhancement allows for the detection of molecules at very low concentrations, even down to the single-molecule level. mdpi.com

While specific SERS studies on 1-propylazulene are not widely documented, the technique has been successfully applied to other azulene derivatives and related molecules. For instance, SERS has been used to probe the reversible photoswitching of azobenzene-functionalized molecules, demonstrating its utility in studying dynamic molecular processes in controlled nanoscale environments. acs.org The principles of SERS suggest it would be a powerful tool for obtaining high-sensitivity vibrational spectra of 1-propylazulene, providing detailed structural information that might be inaccessible with conventional Raman spectroscopy.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of molecules by measuring the absorption and emission of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org These transitions occur between different electronic energy levels within the molecule. tu-bs.defirsthope.co.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. azooptics.com The resulting spectrum plots absorbance versus wavelength, and the wavelength of maximum absorbance (λmax) is a key characteristic of a molecule's chromophores. libretexts.org

Azulene and its derivatives are known for their distinct color, a direct result of their electronic structure which allows for absorption in the visible region. The UV-Vis spectra of azulene derivatives typically show multiple absorption bands. researchgate.netresearchgate.net The position and intensity of these bands are sensitive to the substitution pattern on the azulene core. rsc.org For example, alkyl substitutions can cause a red shift (bathochromic shift) in the absorption bands. The electronic transitions in azulene are often assigned as S₀ → S₁ and S₀ → S₂. uzh.ch The S₀ → S₁ transition is typically observed at longer wavelengths (in the visible region), while the S₀ → S₂ transition occurs at shorter wavelengths (in the UV region). uzh.ch

Table 3: UV-Vis Absorption Maxima (λmax) for Selected Azulene Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| 2,6-di(phenylethynyl)azulene derivative (3-H⁺) | CH₂Cl₂ | ~490 | 57800 |

| 4,7-di(phenylethynyl)azulene derivative (4-H⁺) | CH₂Cl₂ | ~490 | 57800 |

| Mesityl oxide | Not specified | 228 | Not specified |

| Buta-1,3-diene | Not specified | 217 | Not specified |

This table presents a selection of data from various studies on azulene and related conjugated systems. libretexts.orgrsc.orgmasterorganicchemistry.commsu.edu

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. libretexts.orguci.edu The emitted light is typically at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. uci.edu Fluorescence is a sensitive technique that can provide information about the electronic structure and dynamics of excited states. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Propylazulene |

| Azulene |

| Azulene-sulfur composites/polymer |

| Protonated azulene |

| Dihydroazulene |

| Vinylheptafulvene |

| Azobenzene |

| 2,6-di(phenylethynyl)azulene |

| 4,7-di(phenylethynyl)azulene |

| Mesityl oxide |

| Buta-1,3-diene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms. numberanalytics.com For azulene derivatives, NMR is crucial for confirming substitution patterns and understanding conformational behaviors. researchgate.net

¹H NMR and ¹³C NMR Chemical Shift and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of azulenes are characteristic of their unique electronic structure, which features a 6π-electron cyclopentadienyl (B1206354) anion fused to a 6π-electron tropylium (B1234903) cation. beilstein-journals.org This charge separation leads to a significant dipole moment and distinctive chemical shifts. beilstein-journals.orgrsc.org The protons on the five-membered ring are shielded and appear at higher fields (further upfield) in the ¹H NMR spectrum, while the protons on the seven-membered ring are deshielded and appear at lower fields (further downfield). lew.roacs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1-Propylazulene (Note: Data are estimated based on azulene and its alkylated derivatives. Actual values may vary.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Azulene Core | ||

| C1 | - | ~140 |

| C2 | ~7.8 | ~138 |

| C3 | ~7.4 | ~124 |

| C4/C8 | ~8.4 | ~136 |

| C5/C7 | ~7.3 | ~123 |

| C6 | ~7.7 | ~137 |

| C9/C10 | - | ~146 (bridgehead) |

| Propyl Group | ||

| α-CH₂ | ~3.1 (triplet) | ~32 |

| β-CH₂ | ~1.8 (sextet) | ~25 |

| γ-CH₃ | ~1.0 (triplet) | ~14 |

Spin-spin coupling provides information about the connectivity of protons. orgchemboulder.com The coupling constant, J, is independent of the external magnetic field strength and is characteristic of the number and type of bonds separating the coupled nuclei. agroparistech.frscm.com In 1-propylazulene, the propyl group would exhibit a typical splitting pattern: a triplet for the terminal methyl (γ-CH₃) protons coupled to the adjacent methylene (B1212753) (β-CH₂) protons, and a multiplet (expected to be a sextet) for the β-CH₂ protons coupled to both the α-CH₂ and γ-CH₃ protons. The α-CH₂ protons would appear as a triplet, coupled to the β-CH₂ protons. Vicinal coupling (³JHH) in such aliphatic chains is typically around 6-8 Hz. iastate.edu Complex coupling can arise when a proton is coupled to two or more non-equivalent protons with different coupling constants, resulting in patterns like a doublet of doublets. libretexts.org

Advanced Two-Dimensional NMR Techniques (e.g., NOE Difference Spectroscopy, DEPT)

For unambiguous assignment of all proton and carbon signals in substituted azulenes, two-dimensional (2D) NMR techniques are indispensable. numberanalytics.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other. libretexts.org In 1-propylazulene, COSY would show cross-peaks connecting the α-CH₂, β-CH₂, and γ-CH₃ protons of the propyl chain, confirming their sequence. It would also reveal correlations between the coupled protons on the azulene ring system. creative-biostructure.comlibretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): These experiments correlate proton signals with the signals of directly attached carbons. numberanalytics.com This would be used to definitively assign each carbon atom in 1-propylazulene by linking it to its known proton signal. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). numberanalytics.com It is crucial for establishing the connection of the propyl substituent to the azulene core by showing a correlation between the α-CH₂ protons of the propyl group and the C1, C2, and C9 carbons of the azulene ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. slideshare.net For 1-propylazulene, NOESY could show correlations between the α-CH₂ protons of the propyl group and the proton at the C8 position of the azulene ring, helping to establish the preferred orientation of the substituent. slideshare.net

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D technique, DEPT is often used with 2D methods. It helps distinguish between CH, CH₂, and CH₃ groups by their signal phase, which simplifies the assignment of the ¹³C NMR spectrum. mdpi.com

Dynamic NMR Studies of Conformational Dynamics (e.g., Ring Flip Mechanisms in Azulene Analogues)

Dynamic NMR (DNMR) spectroscopy is used to study chemical exchange processes that occur on the NMR timescale, such as conformational changes. researchgate.netunibas.it In substituted naphthalenes and related aromatic systems, DNMR can be used to measure the energy barriers for the rotation of substituents. nih.gov For azulene derivatives, dynamic processes can include the rotation of substituents and, in some systems, ring inversion of the non-planar seven-membered ring. researchgate.netoup.com

While the azulene core itself is planar, certain derivatives, particularly perhydroazulenes, exhibit dynamic conformational changes like ring flips with activation barriers typically greater than 10 kcal/mol. researchgate.net For 1-propylazulene, the primary dynamic process observable by NMR would be the rotation around the C1-Cα and Cα-Cβ single bonds of the propyl group. At room temperature, this rotation is typically fast, resulting in time-averaged signals. However, in sterically hindered azulene analogues, such as those with bulky substituents, restricted rotation can be observed at low temperatures, leading to signal broadening or the appearance of multiple conformer signals. researchgate.net

For example, studies on the di(3-methyl-1-azulenyl)phenylmethyl cation using temperature-dependent NMR revealed that the molecule exists in multiple propeller-like conformations at low temperatures. oup.com The isomerization between these conformers was analyzed via a "ring flip" mechanism, with activation energies determined to be 45.2 kJ mol⁻¹ (10.8 kcal mol⁻¹) and 53.8 kJ mol⁻¹ (12.9 kcal mol⁻¹). oup.com These studies demonstrate that dynamic processes in substituted azulenes are readily quantifiable using DNMR techniques. researchgate.netoup.com

Electrochemical Characterization

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for investigating the redox properties of molecules. gamry.com They provide information on oxidation and reduction potentials, the stability of redox species, and the kinetics of electron transfer. gamry.comnih.gov

Cyclic Voltammetry for Redox Behavior of Azulene Derivatives

The unique electronic structure of azulene makes it redox-active. Cyclic voltammetry (CV) is frequently used to study the electron-transfer processes of azulene and its derivatives. dntb.gov.ua In a CV experiment, the potential is swept linearly in a cyclic manner, and the resulting current is measured. oroboros.at The resulting plot, a voltammogram, shows peaks corresponding to oxidation and reduction events. oroboros.atresearchgate.net

The redox behavior of azulene derivatives is highly sensitive to the nature and position of substituents. nih.govdntb.gov.ua Electron-donating groups, such as alkyl groups, generally make the molecule easier to oxidize (lower oxidation potential) and harder to reduce. Conversely, electron-withdrawing groups have the opposite effect. Studies on various azulene derivatives have shown that many exhibit reversible or quasi-reversible redox waves. dntb.gov.uafrontiersin.org For instance, the electrochemical behavior of bipyridinium salts is significantly affected by structural variations, which alter the stability and solubility of the reduced forms. frontiersin.org

For 1-propylazulene, the electron-donating nature of the propyl group would be expected to lower its first oxidation potential compared to unsubstituted azulene, making it more susceptible to oxidation. The reduction potential would likely be shifted to a more negative value. The voltammogram would provide the formal potential (E⁰'), which is a key thermodynamic parameter of the redox couple. palmsens.com

Table 2: Expected Electrochemical Parameters for 1-Propylazulene from Cyclic Voltammetry (Note: Values are qualitative predictions based on the behavior of other alkylazulenes.)

| Parameter | Expected Observation | Significance |

| Oxidation Potential (Epa) | A distinct anodic peak at a potential less positive than that of unsubstituted azulene. | Potential at which oxidation to the radical cation occurs. The propyl group facilitates this process. |

| Reduction Potential (Epc) | A distinct cathodic peak at a potential more negative than that of unsubstituted azulene. | Potential at which reduction to the radical anion occurs. The propyl group makes this process more difficult. |

| Reversibility | Likely a reversible or quasi-reversible process, indicated by an anodic-to-cathodic peak current ratio (ipa/ipc) close to 1. | Indicates the stability of the generated radical ions on the timescale of the CV experiment. |

These electrochemical studies are crucial for applications where azulene derivatives are used as chromophores in materials for electronics or as redox-active probes. rsc.orgdntb.gov.ua

Reactivity Profiles and Reaction Pathways of 1 Propylazulene and Substituted Azulenes

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of azulenes, driven by the high electron density of the five-membered ring. chalmers.semdpi.com This reactivity makes azulenes potent nucleophiles in such substitutions. chalmers.seacs.org

The primary sites for electrophilic attack on the azulene (B44059) core are unequivocally the 1- and 3-positions of the five-membered ring. du.ac.innih.govresearchgate.net The electronic structure favors the formation of cationic intermediates where the positive charge is delocalized primarily within the seven-membered ring, preserving its aromatic tropylium (B1234903) character. chem-soc.si

Theoretical studies, including ab initio calculations, have been employed to rationalize this observed regioselectivity. chem-soc.siresearchgate.net These studies indicate that from a kinetic standpoint, position 1 is the most reactive site for electrophilic attack. chem-soc.siresearchgate.net The stability of the resulting cationic intermediates (arenium ions) is a crucial factor. Intermediates formed by attack at position 1 are generally the most stable, whereas those from attack at positions 4 or 6 are the least stable. chem-soc.si While position 1 is the kinetically favored site, products with substituents at position 2 are sometimes found to be the most thermodynamically stable isomers. chem-soc.siresearchgate.net

The general reactivity pattern for electrophilic substitution is C-1 > C-3 >> C-2 > C-5 > C-6 > C-4. The high reactivity at C-1 and C-3 is so pronounced that substitution at other positions, particularly the electron-deficient seven-membered ring, is rare and requires specific substitution patterns on the azulene core. For instance, electrophilic attack at position 2 has been observed when positions 1 and 3 are blocked and a strong electron-donating group is present at position 6. mdpi.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Azulene

| Position | Reactivity | Controlling Factor | Product Stability |

| 1 | Highest | Kinetic | Kinetically favored product |

| 3 | High | Kinetic | Formed after C-1, or simultaneously |

| 2 | Low | Thermodynamic | Often the most stable thermodynamic product |

| 4, 5, 6 | Very Low | Electronic | Intermediates are highly unstable |

The pronounced nucleophilicity of the azulene ring makes it highly susceptible to classic electrophilic substitution reactions such as the Friedel-Crafts and Vilsmeier-Haack reactions. chalmers.seacs.org These reactions proceed regioselectively at the 1- and/or 3-positions. nih.govedurev.in

The Friedel-Crafts reaction , particularly acylation, is a standard method for introducing acyl groups onto the azulene nucleus. edurev.inresearchgate.net For example, Friedel-Crafts acetylation of azulene yields 1-acetylazulene (B8715929) and, under more forcing conditions, 1,3-diacetylazulene. edurev.in The reaction proceeds via an acylium ion intermediate, which is not prone to rearrangement, leading to clean substitution products. lkouniv.ac.in

The Vilsmeier-Haack reaction provides an efficient route to introduce formyl groups (aldehydes) onto the azulene ring. durham.ac.ukenamine.net The reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. mdpi.comenamine.net Studies on substituted azulenes, such as 6-phenethylazulene, demonstrate that formylation occurs cleanly at the 1-position in high yield. durham.ac.uk If both the 1- and 3-positions are available, diformylation can occur. The Vilsmeier-Haack reaction is often preferred due to its mild conditions and high efficiency. durham.ac.uk A Vilsmeier-Haack type arylation has also been developed using triflic anhydride (B1165640) as an activating reagent for the synthesis of 1-(indol-2-yl)azulenes. nii.ac.jp

Table 2: Examples of Classic Electrophilic Reactions on Azulenes

| Reaction | Reagents | Position(s) of Substitution | Product Example | Reference(s) |

| Friedel-Crafts Acetylation | Acetyl chloride, AlCl₃ | 1 and 1,3 | 1-Acetylazulene, 1,3-Diacetylazulene | edurev.in |

| Friedel-Crafts Acylation | Chloroacetyl chloride, AlCl₃ | 1 | 1-(Chloroacetyl)azulene derivative | durham.ac.uk |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 1 and 1,3 | 1-Formyl-6-phenethylazulene | durham.ac.uk |

| Vilsmeier-Haack Arylation | 2-Indolinone, Triflic anhydride | 1 | 1-(Indol-2-yl)azulene | nii.ac.jp |

Reactivity Patterns at the 1- and 3-Positions of the Azulene Core

Nucleophilic Addition and Substitution Reactions

In contrast to the electrophilic character of the five-membered ring, the seven-membered ring of azulene is electron-deficient and thus susceptible to attack by nucleophiles. sciforum.netmdpi.com This typically results in nucleophilic addition or, under specific conditions, nucleophilic substitution. nih.gov

Nucleophilic attack preferentially occurs at the 4-, 6-, and 8-positions of the seven-membered ring. sciforum.netdu.ac.innih.gov The addition of a nucleophile at these positions generates a stable cyclopentadienyl (B1206354) anion within the five-membered ring.

A notable reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. sciforum.net In this process, azulene reacts with carbanions bearing a leaving group to yield substitution products at positions 4 and 6. sciforum.net The introduction of electron-withdrawing groups into the five-membered ring of azulene enhances its reactivity in the VNS reaction. sciforum.net For example, carbanions derived from chloromethanesulfonamides react with azulene to give a mixture of 4- and 6-substituted products. sciforum.net

Classical aromatic nucleophilic substitution (SNAr) is also observed, particularly on haloazulenes. The reaction of 6-chloro- or 6-bromoazulenes with various nucleophiles, such as amines, can lead to the corresponding 6-substituted products, although often requiring harsh reaction conditions. mdpi.com The presence of electron-withdrawing groups on the azulene core can facilitate these SNAr reactions. rsc.org

Table 3: Regioselectivity in Nucleophilic Reactions of Azulene

| Position | Reactivity | Reaction Type | Notes | Reference(s) |

| 4, 6 | High | Nucleophilic Addition, VNS | Electron-deficient sites, analogous to ortho/para positions in nitrobenzene. | sciforum.net |

| 8 | Moderate | Nucleophilic Addition | Another electron-deficient site. | du.ac.innih.gov |

| 2 | Low | Nucleophilic Addition | Can occur in some cases. | nih.gov |

The synthesis of azulenes often involves the reaction of tropone (B1200060) derivatives (azulene precursors) with nucleophiles. In this context, fascinating "abnormal" reaction pathways have been discovered. nih.govresearchgate.net The reaction of an unsubstituted 2-methoxytropone (B1212227) with a nucleophile like cyanoacetate (B8463686) enolate proceeds via the "normal" pathway, where the nucleophile attacks the C-2 position, ultimately leading to a 4-substituted azulene. nih.gov

However, when a substituent is introduced at the 3-position of the 2-methoxytropone, a steric-guided "abnormal" pathway can dominate. nih.govresearchgate.net The steric bulk of the 3-substituent hinders the attack at C-2, redirecting the nucleophile to attack the C-7 position instead. nih.gov This abnormal nucleophilic addition leads, after subsequent reaction steps, to the formation of 5-substituted azulene derivatives. nih.govresearchgate.net This discovery provides a novel and regioselective synthetic strategy for accessing 5-substituted azulenes, which are otherwise difficult to prepare. nih.gov

The balance between the normal (attack at C-2) and abnormal (attack at C-7) nucleophilic substitution pathways on 3-substituted 2-methoxytropones is highly dependent on the specific nucleophile and base used in the reaction. acs.orgnih.govmdpi.com This dependency allows for the selective synthesis of either 4- or 5-substituted azulenes from the same precursor. nih.gov

Research has shown that with bulkier nucleophiles, such as those derived from ethyl or methyl cyanoacetate, the reaction proceeds almost exclusively via the abnormal pathway to give 5-substituted azulenes, regardless of the base employed. researchgate.netacs.orgnih.gov The steric hindrance is the controlling factor in these cases.

Conversely, when a smaller nucleophile like malononitrile (B47326) is used, the reaction pathway becomes base-dependent. acs.orgmdpi.com

With bases such as sodium methoxide (B1231860) (MeONa) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the reaction follows the normal nucleophilic substitution, yielding 4-substituted azulenes. mdpi.com

When a bulkier amine base like triethylamine (B128534) (Et₃N) is used, a mixture of both normal and abnormal substitution products is observed, leading to both 4- and 5-substituted azulenes. mdpi.com

This tunable reactivity provides a powerful tool for the regioselective functionalization of the azulene seven-membered ring. acs.orgnih.gov

Abnormal Nucleophilic Substitution Phenomena in Azulene Precursors

Transition Metal-Catalyzed Functionalization

Transition metal-catalyzed reactions have become a powerful tool for the functionalization of azulene and its derivatives, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity. These methods often proceed via the activation of C-H bonds, which avoids the need for pre-functionalized starting materials. nih.gov

The direct functionalization of azulene's C-H bonds is an efficient strategy for creating derivatives. Due to the electron-rich nature of the five-membered ring, electrophilic substitution reactions typically occur at the C1 and C3 positions. rhhz.net Metal catalysts, such as those based on palladium and rhodium, have been instrumental in promoting these transformations. mdpi.com

For instance, palladium-catalyzed direct arylation of azulene with iodoarenes has been achieved. mdpi.com Similarly, rhodium catalysts have been employed for the hydroarylation of azulenes with dienes. mdpi.com Gold and palladium catalysts have also been shown to facilitate the regioselective activation of the C-H bond at the electron-rich 1-position of azulene for the synthesis of 1-substituted derivatives. rhhz.net

A notable strategy involves the metal-catalyzed incorporation of carbene or nitrene units into the azulene C-H bonds. acs.org Using precursors like ethyl diazoacetate or aryl-iodinanes in the presence of rhodium or copper catalysts, functional groups can be selectively introduced at the C1 position. acs.org By controlling the reaction conditions and the ratio of reactants, it is possible to achieve either mono- or disubstitution at the C1 and C3 positions. acs.org

| Catalyst | Reactant(s) | Position(s) Functionalized | Product Type | Reference |

| Palladium(II) acetate | Iodobenzene | C1 | Arylated azulene | mdpi.com |

| Rhodium complex | Diene | C1 | Allyl-substituted azulene | mdpi.com |

| Gold/Palladium | - | C1 | 1-substituted azulene | rhhz.net |

| Rhodium/Copper | Ethyl diazoacetate | C1, C3 | Ester-functionalized azulene | acs.org |

| Rhodium/Copper | ArI=NTs | C1 | Amino-functionalized azulene | acs.org |

Catalytic C-C bond formation is crucial for extending the π-system of azulenes and synthesizing more complex architectures. rsc.org Transition metals play a key role in facilitating these reactions, which are often challenging due to the inherent reactivity of the azulene core. rsc.org

Suzuki-Miyaura and Stille coupling reactions are effective methods for creating C-C bonds. rhhz.net For example, palladium-catalyzed Suzuki-Miyaura coupling of 2,6-dibromoazulene with arylboronic acids has been used to synthesize 2,6-connected azulene-based polymers. thieme-connect.com Similarly, Stille cross-coupling polymerization has been employed to create poly(2-arylazulene-alt-thiophene) from 1,3-dibromo-2-arylazulenes. nih.gov

Gold-catalyzed cyclization reactions have also emerged as a method for direct C-C bond formation in the synthesis of azulene derivatives. researchgate.net Furthermore, platinum-catalyzed alkyne benzannulation has proven effective for the intramolecular C–C bond formation at various positions of the azulene nucleus, leading to the synthesis of azulene-annulated anthracene (B1667546) isomers. rsc.org

C-H Bond Functionalization Strategies for Azulene Derivatization

Cycloaddition Reactions in Azulene Systems

Cycloaddition reactions are a fundamental strategy for constructing the azulene framework and for elaborating existing azulene systems to create expanded π-electron structures. mdpi.commdpi.com

The [8+2] cycloaddition is a powerful method for synthesizing azulene derivatives. mdpi.comnih.gov This reaction typically involves the reaction of a troponoid component, acting as the 8π component, with a 2π component like an enamine or an enol ether. mdpi.comnih.gov

A common precursor for the 8π component is 2H-cyclohepta[b]furan-2-one. mdpi.comnih.gov Its reaction with enamines leads to the formation of a strained intermediate, which then undergoes decarboxylation and deamination to yield the aromatic azulene ring. nih.gov This method allows for the introduction of various substituents onto the five-membered ring during the formation of the azulene core. nih.gov Similarly, the reaction of 2H-cyclohepta[b]furan-2-ones with enol ethers, though often requiring high temperatures, can produce azulene derivatives in good yields. nih.gov

These [8+2] cycloaddition reactions have been utilized to construct a variety of π-expanded azulene derivatives, including indenoazulenes and azuleno[1,2-a]azulenes. mdpi.comresearchgate.net

| 8π Component | 2π Component | Key Intermediate | Product Type | Reference |

| 2H-cyclohepta[b]furan-2-one | Enamine | Aminohydroazulene | Substituted azulene | nih.gov |

| 2H-cyclohepta[b]furan-2-one | Enol ether | Strained cycloadduct | Substituted azulene | nih.gov |

| 2H-cyclohepta[b]furan-2-one | Enamine from 1-indanone | - | Indeno[2,1-a]azulene | researchgate.net |

| 8-cyanoheptafulvene | Enamine | Dihydroazulene (B1262493) | Substituted azulene | mdpi.com |

Oxidation and Reduction Pathways of Azulene Derivatives (e.g., Scholl Oxidation)

The oxidation and reduction of azulene derivatives can lead to significant changes in their structure and properties. However, the azulene nucleus is often sensitive to common oxidizing agents. mdpi.com

A notable oxidation method is the Scholl reaction, which involves oxidative intramolecular C-C bond formation. rsc.org This reaction has been used to synthesize complex, fused polycyclic aromatic hydrocarbons containing azulene units. rsc.orgd-nb.info For example, the Scholl oxidation of 1,2,3-triarylazulenes can lead to the formation of azulene-embedded nanographenes. rsc.org However, the reaction can sometimes yield unexpected products, such as azulen-1(8aH)-ones, or lead to oligomerization, depending on the substituents and reaction conditions. rsc.org The choice of oxidant, such as FeCl3 or DDQ/TfOH, is critical. rsc.orgd-nb.info

The oxidation of alkyl groups on the azulene ring can be challenging. A facile method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to transform the α-methylene group of an alkyl substituent into a carbonyl group. mdpi.com

Reduction of azulene derivatives is less commonly explored but can also lead to interesting transformations. Electrochemical studies have shown that azulene derivatives can undergo reversible one-stage two-electron oxidation and two-stage reduction waves. mdpi.com

Polymerization and Oligomerization Mechanisms of Azulene Monomers

The polymerization of azulene monomers offers a pathway to novel materials with interesting electronic and optical properties. acs.orgtandfonline.com The connectivity of the monomer units within the polymer chain significantly influences these properties. thieme-connect.comosti.gov

Electrochemical oxidation is a common method to polymerize azulene. tandfonline.com This process is believed to proceed through the dimerization of radical cations, followed by proton loss to form a neutral dimer. tandfonline.com Subsequent oxidation of the dimer or higher oligomers and reaction with another radical cation leads to chain growth. tandfonline.com Spectroscopic and chemical evidence suggests that in polyazulene, the monomer units are linked at the 1- and 3-positions. tandfonline.com

Free radical polymerization of azulene-substituted methacrylate (B99206) monomers, initiated by AIBN, has also been reported. acs.org This method allows for the synthesis of polymers with azulene moieties as pendant groups. acs.org

The synthesis of conjugated polymers incorporating azulene units into the main chain has been achieved through transition metal-catalyzed cross-coupling reactions. thieme-connect.comnih.gov For example, Suzuki-Miyaura polymerization of 2,6-dibromoazulene and Stille polymerization of 1,3-dibromo-2-arylazulenes have been successfully employed. thieme-connect.comnih.gov The resulting polymers often exhibit responsiveness to acid, leading to the formation of poly(azulenium cation)s with altered optical and electronic properties. thieme-connect.comnih.gov

Oligomers of azulene have also been synthesized to study the fundamental properties of these systems. osti.govumass.edu These well-defined, shorter-chain structures provide insight into the electronic and solid-state properties that are manifested in the corresponding polymers. osti.gov

Functionalization and Derivatization Strategies for 1 Propylazulene Scaffolds

Introduction of Heterocyclic Moieties onto the Azulene (B44059) Core

The incorporation of heterocyclic moieties onto the azulene framework is a key strategy for modulating its electronic properties and creating novel functional materials. mdpi.com Various synthetic methods, including electrophilic substitution, condensation, cyclization, and transition metal-catalyzed cross-coupling reactions, have been employed to introduce heterocycles to the azulene core. mdpi.com

For instance, electrophilic substitution reactions can introduce heteroaryl groups at the electron-rich positions of the azulene ring. rhhz.net A notable example is the synthesis of 2-(4-pyridyl)azulene from 6-dimethylamino-1,3-bis(methylthio)azulene and pyridine (B92270) in the presence of trifluoromethanesulfonic anhydride (B1165640) (Tf2O). mdpi.com While this specific example does not start with 1-propylazulene, the principle of electrophilic heteroarylation can be extended to substituted azulenes.

Condensation reactions provide another versatile route. For example, 2-amino-3-carbamoylazulene derivatives can react with ketones or aldehydes in the presence of a Brønsted acid to form azulene-fused dihydropyrimidinones. mdpi.com Similarly, the Kröhnke-type reaction has been used to synthesize 2,2′:6′,2′′-terpyridine-substituted azulenes. mdpi.com

Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for creating C-C bonds between the azulene core and heterocyclic fragments. rhhz.netmdpi.com These reactions typically involve a halogenated azulene precursor. For example, 2-iodoazulene (B3051789) can be coupled with 2,5-bis(tributylstannyl)phosphole to yield a phosphole derivative with two 2-azulenyl groups. mdpi.com This approach could be adapted for 1-propyl-3-haloazulenes to introduce heterocyclic substituents at the 3-position.

Furthermore, azulenyl alkynes can react with elemental sulfur to form azuleno[2,1-b]thiophene (B8741762) derivatives in a single step. mdpi.com These examples highlight the diverse synthetic toolbox available for appending heterocyclic units to the azulene scaffold, thereby tuning its properties for specific applications.

Conjugation with Extended π-Systems for Enhanced Electronic Properties

Extending the π-conjugation of the azulene core is a critical strategy for enhancing its electronic and optical properties, making these materials suitable for applications in optoelectronics, such as organic field-effect transistors (OFETs) and solar cells. rhhz.net This is often achieved by conjugating the azulene moiety with other aromatic systems.

The inherent properties of azulene, such as its small highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap and large dipole moment, make it an attractive building block for π-conjugated materials. rhhz.netrsc.org The connectivity of the extended π-system to the azulene core significantly influences the resulting material's properties. For example, conjugation through the electron-rich 1- and 3-positions generally leads to more extended conjugation compared to other positions. rsc.org

Synthesis of Azulene-Embedded Polycyclic Aromatic Hydrocarbons (PAHs)

The fusion of azulene units into polycyclic aromatic hydrocarbons (PAHs) creates non-alternant π-systems with unique electronic structures and properties, such as warped structures and near-infrared (NIR) absorption. rsc.orgnih.gov The development of synthetic methods for creating these azulene-embedded PAHs has been an area of active research. rsc.orgnih.gov

One approach involves the Scholl-type oxidation of 1,2,3-triarylazulene precursors. rsc.orgrsc.org Depending on the substitution pattern, this can lead to either the desired fully conjugated PAHs or azulen-1(8aH)-ones. rsc.org The presence of certain substituents, like 2-pyrenyl groups, can facilitate the formation of the desired conjugated molecules. rsc.org

Another powerful method is the rhodium-catalyzed intermolecular arylative [2+2+1] annulation of teraryl diynes with dialkyl acetylenedicarboxylates, followed by oxidation. nih.gov This strategy allows for the synthesis of electron-deficient azulene-embedded PAHs with small HOMO-LUMO energy gaps and absorption extending into the NIR region. nih.gov

Other strategies for synthesizing azulene-embedded PAHs include palladium-catalyzed Heck-type intramolecular cyclization and tandem Suzuki coupling followed by condensation or C-H arylation. rsc.org These methods often start with functionalized azulene precursors, highlighting the importance of derivatization strategies.

Design and Synthesis of Azulene-Capped Organic Conjugated Molecules

Attaching azulene units to the ends of conjugated organic molecules is another effective design strategy for tuning their electronic properties. nih.gov The mode of attachment to the azulene ring—either the five-membered or the seven-membered ring—has a profound impact on the resulting material's charge transport characteristics. nih.gov

Molecules capped with the electron-rich five-membered ring of azulene tend to favor hole transport, while those capped with the electron-deficient seven-membered ring are more inclined towards electron transport. nih.gov This principle allows for the rational design of n-type and p-type organic semiconductors.

The synthesis of these azulene-capped molecules often relies on cross-coupling reactions. For example, Suzuki-Miyaura coupling can be used to connect an azulenylboronic acid ester to a halogenated conjugated core. mdpi.com This modular approach allows for the systematic variation of the conjugated bridge and the substitution pattern on the azulene cap.

Strategies for Accessing Multi-Substituted Azulenes and their Derivatives

The synthesis of multi-substituted azulenes is crucial for fine-tuning their properties and for creating precursors for more complex structures. mdpi.comnih.gov The inherent reactivity of the azulene nucleus guides these substitution patterns.

Electrophilic substitution reactions are a primary method for introducing substituents onto the azulene core. mdpi.com Given that the 1- and 3-positions are the most electron-rich, these are the typical sites for electrophilic attack. rhhz.net For a 1-propylazulene starting material, the 3-position would be the most likely site for a subsequent electrophilic substitution.

The Ziegler-Hafner method and its variations allow for the synthesis of azulenes with substituents on either the five- or seven-membered ring. mdpi.com By starting with substituted cyclopentadienes or pyridinium (B92312) salts, one can control the initial substitution pattern. mdpi.comsciencemadness.org

Furthermore, nucleophilic substitution reactions can occur at the 2-, 4-, 6-, and 8-positions. nih.gov The reaction of 2-methoxytropone (B1212227) derivatives with nucleophiles can lead to the formation of 4- and 5-substituted azulenes, with the outcome dependent on the nature of the nucleophile and the base used. acs.org

Derivatization Utilizing Activated Functional Handles (e.g., Halogen, Formyl Groups)

The introduction of activated functional groups, such as halogens and formyl groups, onto the azulene ring is a key step in many synthetic routes, as these groups serve as "handles" for further derivatization. mdpi.comnih.gov

Halogenation of azulenes, particularly at the 1- and 3-positions, provides precursors for a wide range of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. mdpi.commdpi.com For 1-propylazulene, bromination using reagents like sodium monobromoisocyanurate (SMBI) can introduce a bromine atom at the 3-position, creating a versatile intermediate. researchgate.netresearchgate.net

Formylation, typically achieved through the Vilsmeier-Haack reaction, introduces a formyl group, usually at the 1- or 3-position. nih.gov This formyl group can then undergo a variety of transformations. For instance, it can participate in Knoevenagel condensation reactions with active methylene (B1212753) compounds to extend the π-system. mdpi.com It can also be a precursor for the synthesis of azulene-containing heterocycles through condensation with binucleophiles. beilstein-journals.org

Tailoring Azulene-Based π-Functional Materials through Synthetic Design

The rational design and synthesis of azulene-based π-functional materials are driven by the desire to create materials with specific optical, electronic, and responsive properties. nih.govresearchgate.net The versatility of azulene chemistry allows for a high degree of control over the final material's characteristics.

By strategically choosing the substitution pattern, the nature of the conjugated linkers, and the identity of appended functional groups, chemists can tune the HOMO-LUMO gap, dipole moment, and charge transport properties of azulene-based materials. mdpi.comrsc.org For example, the incorporation of electron-donating or electron-withdrawing groups can significantly alter the electronic structure. mdpi.com

The synthesis of donor-acceptor (D-A) type conjugated polymers incorporating azulene units is a promising approach for developing high-performance organic electronic materials. beilstein-journals.org By varying the linking positions of the azulene unit within the polymer backbone, the semiconducting properties can be modulated. beilstein-journals.org

Furthermore, the creation of azulene-fused heteroaromatics and azulene-capped conjugated molecules demonstrates the power of synthetic design in generating materials with novel properties, such as stimuli-responsiveness and specific charge transport capabilities. nih.govresearchgate.net The development of modular synthetic strategies, often relying on cross-coupling reactions and functional group interconversions, is key to exploring the vast chemical space of azulene-based materials. nih.gov

Advanced Research Applications of 1 Propylazulene in Materials Science

Organic Electronics and Optoelectronic Materials

The field of organic electronics leverages the functionality of carbon-based molecules and polymers to create novel electronic and optoelectronic devices. ljh-lab.cnnist.gov Azulene (B44059) derivatives have been a subject of growing interest in this area due to their distinctive electronic structure, which arises from the fusion of an electron-rich five-membered ring and an electron-deficient seven-membered ring. kaimosi.comchemicalbook.com This configuration results in a significant dipole moment (1.08 D for the parent azulene) and facile redox behavior, which are advantageous for charge transport and injection in electronic devices. kaimosi.compjoes.com The 1-propyl substituent on the azulene core, while electronically simple, plays a crucial role in modifying the physical properties of the molecule, such as solubility and solid-state packing. Enhanced solubility in organic solvents is particularly vital for solution-based fabrication techniques like spin-coating and inkjet printing, which offer low-cost, large-area manufacturing of devices. chemicalbook.com

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, serving as switches and amplifiers in circuits for applications like flexible displays and sensors. chemicalbook.comjst.go.jp The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used as the active layer. Azulene derivatives have been investigated as p-type, n-type, and ambipolar semiconductors in OFETs. msu.edusolubilityofthings.com The ability to tune the electronic properties through substitution on the azulene ring allows for the optimization of energy levels (HOMO/LUMO) to match electrode work functions, facilitating efficient charge injection. chemicalbook.com Furthermore, the molecular packing in the solid state is critical for effective charge transport between adjacent molecules.

The introduction of a 1-propyl group onto the azulene skeleton is expected to influence OFET performance primarily through modifications of its physical properties. The propyl chain can increase the solubility of the azulene core, making it more compatible with solution-processing techniques used to fabricate thin films. chemicalbook.com Additionally, the flexibility and steric bulk of the propyl group can disrupt excessive π-π stacking, which, while seemingly counterintuitive, can sometimes be beneficial in achieving optimal morphology for charge transport. Research on 2,6-azulene-based conjugated polymers has demonstrated that tuning the backbone structure can lead to high OFET performance. kaimosi.com While specific OFET data for 1-propylazulene is not yet prevalent, the principles established with other alkyl-substituted azulenes and azulene-containing polymers suggest its potential as a building block.

Table 1: Representative Performance of Azulene Derivative-Based OFETs This table presents data for various azulene derivatives to illustrate the typical performance metrics in this class of materials.

| Azulene Derivative Type | Mobility (cm²/Vs) | On/Off Ratio | Transistor Type | Reference |

|---|---|---|---|---|

| 2,6-Azulene-based Conjugated Polymer | 0.02 | > 10⁴ | p-type | kaimosi.commsu.edu |

| Thieno-fused Azulene Derivative | 0.15 | ~ 10⁵ | p-type | oup.com |

Organic light-emitting diodes (OLEDs) are a major commercial success in display and lighting technologies, valued for their high contrast, efficiency, and thin form factor. rsc.orgnist.gov An OLED is composed of several organic layers where charge injection, transport, and radiative recombination of excitons occur. mdpi.com Azulene derivatives are intriguing candidates for OLED materials, both as emitters and as host materials, due to their unique photophysical properties. pjoes.comnih.gov Unlike many aromatic hydrocarbons, azulene exhibits an unusual fluorescence from its second excited singlet state (S₂) to the ground state (S₀), a violation of Kasha's rule, which can lead to deep-blue emission. kaimosi.compjoes.com The color and efficiency of emission can be tuned by chemical modification of the azulene core. solubilityofthings.com

For 1-propylazulene, its primary role in an OLED context would likely be as a soluble blue-emitting dopant or as a building block for a larger emissive molecule or polymer. The propyl group would enhance its processability from solution, allowing it to be incorporated into the emissive layer of an OLED via cost-effective methods. ethz.ch While the quantum yield of pristine azulenes can be low, incorporating them into suitable host materials or modifying their structure can significantly enhance performance. For instance, creating conjugated polymers containing azulene units is a strategy to develop new light-emitting materials for OLEDs. ethz.ch The development of efficient deep-blue emitters remains a key challenge in OLED technology, and the inherent blue emission of the azulene core makes derivatives like 1-propylazulene a subject of foundational interest. solubilityofthings.com

Table 2: Electroluminescence Data for Representative Azulene-Based OLEDs This table shows performance data for OLEDs using azulene derivatives to highlight key parameters.

| Device Role of Azulene Compound | Max. External Quantum Efficiency (EQE) | Emission Color | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|

| Host Material | 8.10% | Deep-Blue | (0.13, 0.17) | solubilityofthings.com |

| Emissive Layer Dopant | ~1% (initial reports) | Blue-Violet | - | nih.gov |

Organic solar cells (OSCs) offer a promising route to lightweight, flexible, and low-cost photovoltaic energy conversion. kaimosi.commatanginicollege.ac.in A common OSC architecture is the bulk heterojunction, where an electron-donating material and an electron-accepting material are blended to form a light-absorbing active layer. libretexts.org The fundamental process involves light absorption to create an exciton, which then diffuses to the donor-acceptor interface to be dissociated into free charge carriers. libretexts.org Azulene's strong absorption in the visible spectrum and its tunable electronic energy levels make it an attractive chromophore for OSCs. pjoes.comresearchgate.net It can be incorporated as a donor, acceptor, or as a sensitizing component in the active layer. solubilityofthings.comresearchgate.net

Table 3: Photovoltaic Performance of Solar Cells Utilizing Azulene Derivatives This table provides examples of solar cell performance where azulene derivatives are used, demonstrating their potential.

| Role of Azulene Derivative | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Device Type | Reference |

|---|---|---|---|---|---|

| Hole Transport Material | 24.04% | 1.12 V | 25.11 mA/cm² | Perovskite Solar Cell | mdpi.com |

| Active Layer Component | ~1-3% (early studies) | ~0.4 V | - | Organic Solar Cell | researchgate.net |